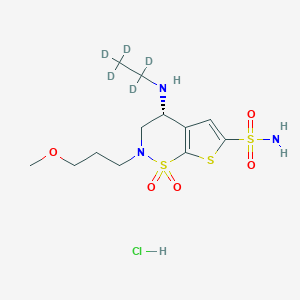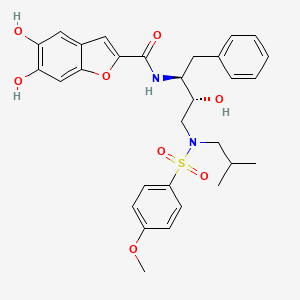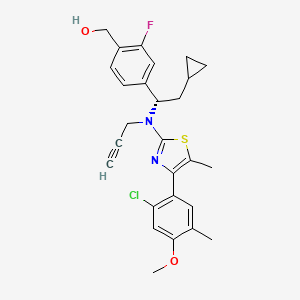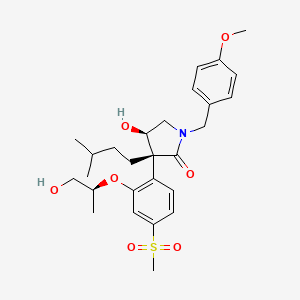
HIV-1 protease-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 protease-IN-3 is a compound designed to inhibit the activity of HIV-1 protease, an enzyme crucial for the maturation and replication of the human immunodeficiency virus type 1 (HIV-1). HIV-1 protease is responsible for cleaving the viral polyprotein precursor into functional proteins, which are essential for the assembly of infectious viral particles. Inhibiting this enzyme disrupts the viral life cycle, making HIV-1 protease inhibitors a key component in antiretroviral therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 protease-IN-3 involves several steps, including the formation of key intermediates and the final coupling reactions. Common reagents and conditions used in these reactions include:
i-Butylamine in acetonitrile: at 80°C for 6 hours.
Aryl sulfonyl chloride, diisopropylethylamine, and dimethylaminopyridine in tetrahydrofuran: at 0°C to room temperature for 3-5 hours.
Dichloromethane and trifluoroacetic acid: (1:1) at 0°C to room temperature for 3 hours.
Hydrogen gas at 50 psi with 10% palladium on carbon in methanol: at room temperature for 2 hours.
EDC hydrochloride, hydroxybenzotriazole, and dimethylaminopyridine in anhydrous dimethylformamide: under argon at 0°C to room temperature for 3 hours.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
HIV-1 protease-IN-3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
HIV-1 protease-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research on viral replication and protein processing.
Medicine: Investigated as a potential therapeutic agent for the treatment of HIV/AIDS.
Industry: Utilized in the development of new antiretroviral drugs and diagnostic tools
Mechanism of Action
HIV-1 protease-IN-3 exerts its effects by binding to the active site of HIV-1 protease, thereby preventing the enzyme from cleaving the viral polyprotein precursor. This inhibition disrupts the maturation process of the virus, leading to the production of non-infectious viral particles. The molecular targets involved include the active site residues of HIV-1 protease, such as aspartic acid residues, which are crucial for the enzyme’s catalytic activity .
Comparison with Similar Compounds
HIV-1 protease-IN-3 can be compared with other HIV-1 protease inhibitors, such as:
- Saquinavir
- Lopinavir
- Ritonavir
- Amprenavir
- Fosamprenavir
- Atazanavir
- Nelfinavir
- Darunavir
- Tipranavir
- Indinavir
This compound is unique in its specific binding affinity and inhibitory potency against HIV-1 protease, making it a valuable addition to the arsenal of antiretroviral agents .
Properties
Molecular Formula |
C27H37NO7S |
|---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
(3R,4R)-4-hydroxy-3-[2-[(2S)-1-hydroxypropan-2-yl]oxy-4-methylsulfonylphenyl]-1-[(4-methoxyphenyl)methyl]-3-(3-methylbutyl)pyrrolidin-2-one |
InChI |
InChI=1S/C27H37NO7S/c1-18(2)12-13-27(23-11-10-22(36(5,32)33)14-24(23)35-19(3)17-29)25(30)16-28(26(27)31)15-20-6-8-21(34-4)9-7-20/h6-11,14,18-19,25,29-30H,12-13,15-17H2,1-5H3/t19-,25-,27+/m0/s1 |
InChI Key |
QQVYMLIPGZJSRF-YDOVEJIGSA-N |
Isomeric SMILES |
C[C@@H](CO)OC1=C(C=CC(=C1)S(=O)(=O)C)[C@@]2([C@H](CN(C2=O)CC3=CC=C(C=C3)OC)O)CCC(C)C |
Canonical SMILES |
CC(C)CCC1(C(CN(C1=O)CC2=CC=C(C=C2)OC)O)C3=C(C=C(C=C3)S(=O)(=O)C)OC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


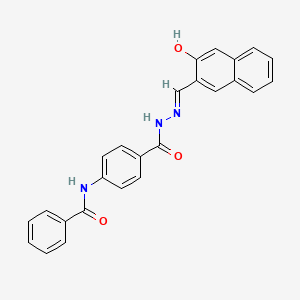
![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12394548.png)


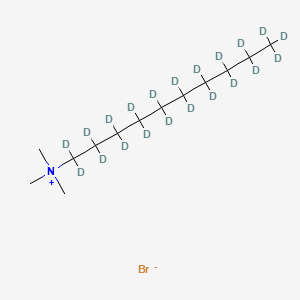
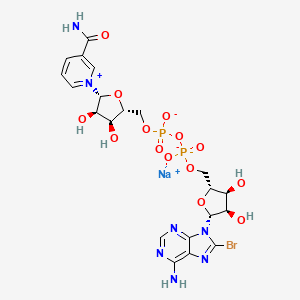
![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
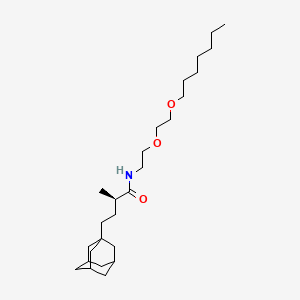
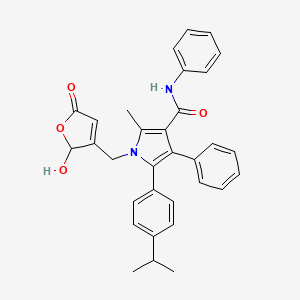
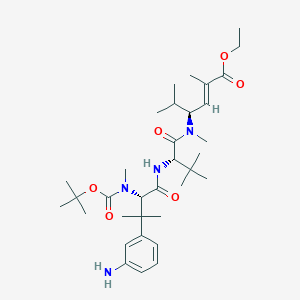
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)
